molecular formula C21H22N4O3 B2793611 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 2097864-04-3

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No. B2793611
CAS RN: 2097864-04-3
M. Wt: 378.432
InChI Key: MYUPPFCPVRFNRC-UHFFFAOYSA-N
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Description

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography . The crystal structure of a similar compound, 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine, has been reported .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-10-14(2)23-21(22-13)28-15-6-5-9-25(12-15)20(27)17-11-19(26)24-18-8-4-3-7-16(17)18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPPFCPVRFNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

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